molecular formula C12H19NO3S B226220 5-ethoxy-N-ethyl-2,4-dimethylbenzenesulfonamide

5-ethoxy-N-ethyl-2,4-dimethylbenzenesulfonamide

Cat. No. B226220
M. Wt: 257.35 g/mol
InChI Key: PRWUMHPKCDZWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-N-ethyl-2,4-dimethylbenzenesulfonamide, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based compound that is used as a coupling agent in peptide synthesis. EEDQ is known for its ability to activate carboxylic acids and form amide bonds with amines.

Mechanism of Action

EEDQ activates carboxylic acids by forming an O-acylisourea intermediate. This intermediate then reacts with an amine to form an amide bond. The reaction is typically carried out in the presence of a base, which helps to neutralize the acid byproduct.
Biochemical and Physiological Effects
EEDQ does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

EEDQ is a highly effective coupling agent that is widely used in peptide synthesis. It is easy to use and typically results in high yields of the desired product. However, EEDQ is a toxic compound that should be handled with care. It is also relatively expensive, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for the use of EEDQ in scientific research. One potential application is in the synthesis of cyclic peptides, which are important molecules in drug discovery. EEDQ could also be used in the synthesis of peptide-based materials, such as hydrogels and nanoparticles. Finally, EEDQ could be used in the synthesis of peptides with non-proteinogenic amino acids, which could have unique biological properties.

Synthesis Methods

The synthesis of EEDQ involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with ethylamine. The reaction takes place in the presence of triethylamine and results in the formation of EEDQ. The yield of EEDQ is typically high, and the compound can be purified using column chromatography.

Scientific Research Applications

EEDQ is widely used in scientific research as a coupling agent in peptide synthesis. It is used to activate carboxylic acids and form amide bonds with amines. EEDQ is also used in the synthesis of peptides with C-terminal carboxylic acids. In addition, EEDQ is used in the synthesis of peptide thioesters, which are important intermediates in the synthesis of cyclic peptides.

properties

Product Name

5-ethoxy-N-ethyl-2,4-dimethylbenzenesulfonamide

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

5-ethoxy-N-ethyl-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-5-13-17(14,15)12-8-11(16-6-2)9(3)7-10(12)4/h7-8,13H,5-6H2,1-4H3

InChI Key

PRWUMHPKCDZWCN-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)C

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)C

Origin of Product

United States

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